Chiral Purity and Stereochemical Fidelity: A Critical Procurement Metric
The target compound possesses a specific (S)-stereocenter, which is essential for biological activity. In contrast, the (R)-enantiomer (CAS 332061-85-5) is a distinct chemical entity with different biological interactions. The defined stereochemistry of 332061-84-4 ensures that it is the correct enantiomer for studies involving L-amino acid-based systems . While direct biological activity comparisons are not available, the principle of stereospecificity is a fundamental determinant of a compound's fitness for use in chiral environments. The specific optical rotation of the free base form (CAS 270065-82-2) can be used to verify enantiomeric purity, a key quality control (QC) metric for procurement [1].
| Evidence Dimension | Stereochemical Configuration & Biological Relevance |
|---|---|
| Target Compound Data | (S)-enantiomer (L-configuration equivalent) |
| Comparator Or Baseline | (R)-enantiomer (CAS 332061-85-5, D-configuration equivalent) |
| Quantified Difference | Opposite stereochemistry leading to differential biological recognition and activity |
| Conditions | Fundamental principle of chiral recognition in biological systems (e.g., enzyme active sites, receptors). |
Why This Matters
Procuring the correct (S)-enantiomer is non-negotiable for generating biologically relevant data and ensuring reproducibility in studies involving chiral environments.
- [1] BLD Pharmatech Ltd. BD13090[332061-84-4](S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride. Product Page. View Source
